N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the dibenzo[b,f][1,4]oxazepine core and subsequent modifications to introduce the sulfamoyl and acetamide groups. Detailed synthetic pathways can be found in patent literature, which outlines the chemical reactions and conditions required for successful synthesis .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example, flavonoid derivatives containing oxazine structures were shown to have moderate to excellent anti-TMV (Tobacco Mosaic Virus) activities. The structure–activity relationship (SAR) studies highlighted that specific substituents on the benzene ring significantly influenced antiviral efficacy .
Antifungal Activity
In vitro tests have demonstrated that related compounds possess antifungal activities against various plant pathogens. For instance, certain synthesized oxazinyl flavonoids showed inhibition rates exceeding 50% against pathogens like Physalospora piricola and Sclerotinia sclerotiorum at concentrations of 50 µg/mL. These results suggest a promising potential for agricultural applications .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interaction with viral proteins or inhibition of key enzymatic pathways in pathogens. Molecular docking studies have been employed to predict potential binding interactions with viral components .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic concentration (CC50) values for related compounds were determined using MTS assays. The results indicated that while some compounds exhibit potent antiviral effects, they also need to be evaluated for cytotoxicity to ensure therapeutic viability .
Table 1: Summary of Biological Activities
Compound Name | Activity Type | IC50 (µg/mL) | Notes |
---|---|---|---|
This compound | Antiviral | TBD | Potential interactions with viral proteins |
Related Flavonoid Derivative | Antifungal | 50 | Inhibition against Physalospora piricola |
Oxazine Compound | Antiviral | 500 | Best anti-TMV activity compared to ribavirin |
Case Study: Antiviral Activity Against Dengue Virus
A study involving methanolic extracts from Streptomyces KSF 103 demonstrated significant antiviral activity against dengue virus during the entry stage. This highlights the importance of exploring natural products alongside synthetic compounds for their potential therapeutic effects .
Properties
IUPAC Name |
N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-14(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-20-18(13-16)22(27)25(2)19-5-3-4-6-21(19)30-20/h3-13,24H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVMINFGGSGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.